molecular formula C29H30FeNOP B12054297 (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%

(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%

Cat. No.: B12054297
M. Wt: 495.4 g/mol
InChI Key: PIKHGGNXFQMMMR-IKXQUJFKSA-N
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Description

®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is a chiral ligand used in asymmetric synthesis and catalysis. This compound is notable for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline typically involves the reaction of a ferrocenyl phosphine with an oxazoline derivative. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity level of ≥97%.

Chemical Reactions Analysis

Types of Reactions

®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.

    Substitution: The oxazoline ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group yields phosphine oxides, while nucleophilic substitution on the oxazoline ring can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is used as a chiral ligand in asymmetric catalysis. It is particularly effective in enantioselective hydrogenation and hydroformylation reactions, where it helps to produce chiral products with high enantiomeric excess.

Biology

The compound’s ability to induce chirality makes it useful in the synthesis of biologically active molecules. It is employed in the preparation of pharmaceuticals and agrochemicals that require specific enantiomeric forms for their activity.

Medicine

In medicine, the compound is used in the synthesis of chiral drugs. Its role in asymmetric synthesis allows for the production of enantiomerically pure pharmaceuticals, which can have improved efficacy and reduced side effects compared to their racemic counterparts.

Industry

Industrially, ®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is used in the production of fine chemicals and specialty materials. Its application in catalysis helps to streamline processes and improve the selectivity and yield of chemical reactions.

Mechanism of Action

The mechanism by which ®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline exerts its effects involves coordination to a metal center in a catalytic complex. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The ferrocenyl group provides stability to the complex, while the oxazoline ring offers additional coordination sites for substrate binding.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocenyl phosphine ligand used in catalysis.

    2-(Diphenylphosphino)benzoic acid: A phosphine ligand with a carboxylic acid group, used in similar applications.

    ®-2-[(Diphenylphosphino)methyl]pyrrolidine: A chiral phosphine ligand with a pyrrolidine ring.

Uniqueness

®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is unique due to its combination of a ferrocenyl group and an oxazoline ring, which provides both stability and additional coordination sites. This dual functionality enhances its effectiveness as a chiral ligand in asymmetric catalysis, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C29H30FeNOP

Molecular Weight

495.4 g/mol

InChI

InChI=1S/C24H25NOP.C5H5.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-16,22H,17H2,1-3H3;1-5H;/t22-;;/m0../s1

InChI Key

PIKHGGNXFQMMMR-IKXQUJFKSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC(C)(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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